Product packaging for 9,9-dimethyl-9H-fluorene-2,7-diamine(Cat. No.:)

9,9-dimethyl-9H-fluorene-2,7-diamine

Cat. No.: B12505681
M. Wt: 224.30 g/mol
InChI Key: FUKMZONXXALQHQ-UHFFFAOYSA-N
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Description

Contextualization of Fluorene (B118485) Derivatives in Contemporary Chemical Sciences

Fluorene and its derivatives are a class of organic compounds that have found extensive applications in materials science due to their unique photophysical and electronic properties. mdpi.com The rigid and planar structure of the fluorene core, coupled with its inherent fluorescence, makes it a desirable component in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. researchgate.netmdpi.com

The ability to introduce various substituents at the C9 position and other locations on the fluorene ring allows for the fine-tuning of the material's properties. For instance, the incorporation of alkyl groups, such as the two methyl groups in 9,9-dimethyl-9H-fluorene-2,7-diamine, improves the processability and long-term stability of fluorene-based materials. mdpi.com This has been a key factor in their adoption in commercial applications. Furthermore, the functionalization of the fluorene backbone at the C2 and C7 positions can modulate the electronic and optical properties, leading to materials with tailored characteristics for specific applications. mdpi.com

The research into fluorene-based materials is a vibrant field, with ongoing efforts to synthesize novel derivatives with enhanced performance. These efforts are focused on improving properties such as charge carrier mobility, thermal stability, and photoluminescence quantum efficiency. mdpi.comnih.gov

Significance of Diamine Functionality in Organic Synthesis and Polymer Chemistry

Diamine monomers, which contain two amine functional groups, are fundamental building blocks in polymer chemistry. nih.gov They are particularly important in the synthesis of high-performance polymers such as polyimides and polyamides. The amine groups act as nucleophiles, reacting with electrophilic monomers like dianhydrides or diacid chlorides to form strong, stable linkages.

The choice of the diamine monomer has a profound impact on the properties of the resulting polymer. Aromatic diamines, such as this compound, are known to impart excellent thermal stability, mechanical strength, and chemical resistance to the polymer backbone. nih.govnih.gov The rigid structure of the fluorene unit in this particular diamine contributes to a high glass transition temperature (Tg) in the resulting polymers, making them suitable for applications in demanding environments. mdpi.com

Furthermore, the diamine functionality is crucial for creating polymers with specific architectures. The two reactive sites allow for the formation of linear, high-molecular-weight polymers, which are essential for producing strong films and fibers. The ability to incorporate functional diamines like this compound into polymer chains opens up possibilities for creating materials with a combination of desirable properties, such as high thermal stability and specific optical or electronic characteristics. researchgate.netnih.gov

Research Trajectories and Future Outlook for this compound

The research trajectory for this compound is closely linked to the development of advanced materials with tailored properties. A significant area of focus is the synthesis of novel polyimides for applications in flexible electronics, aerospace, and gas separation membranes. nih.govmdpi.com The incorporation of the 9,9-dimethylfluorene moiety into the polyimide backbone has been shown to enhance optical transparency and solubility, while maintaining high thermal stability.

Future research is expected to explore the synthesis of a wider range of copolymers and blends incorporating this compound to achieve a fine-tuned balance of properties. For instance, by copolymerizing with other diamines or using different dianhydrides, researchers can manipulate the mechanical, thermal, and optical characteristics of the resulting polyimides. mdpi.com

Another promising avenue of research is the development of fluorescent polyimides. researchgate.netnih.gov While traditional aromatic polyimides often suffer from fluorescence quenching, the inherent luminescent properties of the fluorene core in this compound make it an attractive monomer for creating light-emitting polymers. Overcoming the challenges of charge transfer interactions that can quench fluorescence is a key goal for future work in this area. researchgate.netnih.gov

The development of low-dielectric constant materials for microelectronics is another area where this diamine could play a significant role. The introduction of the bulky, non-polar dimethylfluorene group can help to reduce the dielectric constant of polyimides, which is crucial for reducing signal delay and crosstalk in integrated circuits.

Detailed Research Findings

Recent studies have highlighted the potential of incorporating this compound into polyimide structures to achieve desirable properties. For example, research has demonstrated that polyimides synthesized from fluorene-containing diamines can exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. mdpi.com

One study focused on the synthesis of a series of polyimides by reacting a fluorene-containing dianhydride with various aromatic diamines. The resulting polymers showed good solubility in common organic solvents and could be cast into flexible and transparent films. The films exhibited high glass transition temperatures, in some cases exceeding 400°C, indicating excellent thermal stability.

Another area of investigation has been the development of low-permittivity polyimides. By introducing the bulky and rigid fluorene structure, researchers have been able to reduce the dielectric constant of the resulting polymers. For instance, a series of co-polyimides containing a fluorene moiety demonstrated a decrease in permittivity with increasing fluorene content, reaching values as low as 2.53 at 1 MHz. These materials also maintained high thermal stability and good mechanical properties.

The optical properties of polyimides derived from fluorene-based diamines are also a key area of research. Studies have shown that these polymers can exhibit high optical transparency, with transmittance values often exceeding 80% in the visible region. This makes them suitable for applications such as flexible displays and other optoelectronic devices.

Below are interactive data tables summarizing key properties of polyimides synthesized using fluorene-containing monomers, based on data from various research articles.

Table 1: Thermal Properties of Fluorene-Containing Polyimides

Polymer IDDianhydrideDiamineTg (°C)Td5% (°C)Reference
PI-AODPABAFL/3,4'-ODA (100/0)305.5>500 mdpi.com
PI-BODPABAFL/3,4'-ODA (75/25)289.1>500 mdpi.com
CPI-1BPDA6FAPB/FFDA (90/10)-530
CPI-5BPDA6FAPB/FFDA (50/50)->530
FLPI-1FDAnFDAADA>420-

Table 2: Optical and Dielectric Properties of Fluorene-Containing Polyimides

Polymer IDCut-off Wavelength (nm)Transmittance at 450nm (%)Dielectric Constant (1 MHz)Reference
CPI-1--2.84
CPI-5--2.53
FLPI-1->80 (at 500nm)-
FPI-134086.4- researchgate.net
FPI-636774.0- researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2 B12505681 9,9-dimethyl-9H-fluorene-2,7-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

9,9-dimethylfluorene-2,7-diamine

InChI

InChI=1S/C15H16N2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,16-17H2,1-2H3

InChI Key

FUKMZONXXALQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 9,9 Dimethyl 9h Fluorene 2,7 Diamine

Established Synthetic Routes to 9,9-Dimethyl-9H-Fluorene-2,7-Diamine

The synthesis of this compound is typically achieved through a well-defined, multi-step process starting from fluorene (B118485) or its derivatives. The key steps involve the introduction of the C9-dimethyl group, nitration of the aromatic rings, and subsequent reduction to the target diamine.

Multi-Step Synthesis from Fluorene Precursors

The construction of the 9,9-dimethylfluorene framework is the initial phase. A common method involves the alkylation of fluorene at the C9 position. This can be accomplished using a methylating agent like methyl iodide or dimethyl carbonate in the presence of a strong base. google.com For instance, reacting 2-bromofluorene (B47209) with iodomethane (B122720) and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) yields 9,9-dimethyl-2-bromofluorene. google.com

Once the 9,9-dimethylfluorene core is established, the next critical step is the regioselective introduction of nitro groups at the 2 and 7 positions. This is typically performed through electrophilic aromatic substitution using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. nih.gov The nitration of 9,9-dimethylfluorene yields the precursor 2,7-dinitro-9,9-dimethylfluorene. nih.gov The synthesis of the related precursor, 2,7-dinitro-9-fluorenone, is achieved by nitrating 9-fluorenone (B1672902) with a mixed acid solution, a process that can reach a 90% yield.

The final step in this sequence is the reduction of the dinitro intermediate to the diamine, which is detailed in the following section. Continuous-flow systems are being explored to improve the efficiency and safety of such multi-step syntheses by providing better control over reaction conditions. flinders.edu.au

Catalytic Reduction Approaches

The conversion of 2,7-dinitro-9,9-dimethylfluorene to this compound is a critical reduction reaction. Several effective methods are employed to achieve this transformation with high efficiency.

One of the most common methods is catalytic hydrogenation. This involves using a metal catalyst, typically palladium on carbon (Pd/C), with a hydrogen source. chemmethod.comchemicalbook.com The reaction can be carried out under hydrogen gas (H₂) in a solvent system like a tetrahydrofuran (B95107) (THF) and methanol (B129727) mixture, proceeding for 24 hours at room temperature to give a quantitative yield. chemicalbook.com An alternative hydrogen source is hydrazine (B178648) hydrate (B1144303), which can be used with a Pd/C catalyst in refluxing ethanol (B145695). chemmethod.com

Another established method involves the use of stannous chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl), in an ethanol or acetic acid solvent. nih.gov This approach is also highly effective for reducing nitro groups on the fluorene scaffold. nih.gov A similar reduction using zinc dust and anhydrous calcium chloride in a refluxing alcoholic solution has also been reported for related fluorenone precursors. google.com

Reduction Method Reagents Conditions Yield Reference
Catalytic Hydrogenation2,7-dinitrofluorene (B108060), Pd/C, H₂THF/Methanol, Room Temp, 24hQuantitative chemicalbook.com
Catalytic Transfer Hydrogenation2,7-dinitrofluorene, Pd/C, Hydrazine HydrateEthanol, Reflux~79% chemmethod.com
Stannous Chloride Reduction2,7-dinitrofluorene, SnCl₂·2H₂O, HClAcetic Acid, 65°C, 5h65% nih.gov

Functionalization Strategies at the Diamine Centers of this compound

The two primary amine groups of this compound are key sites for further molecular elaboration. These nucleophilic centers can undergo a variety of reactions to attach functional moieties, thereby tuning the molecule's properties for specific applications.

A prominent functionalization strategy is amide bond formation. The diamine can be coupled with carboxylic acids to form diamides. For example, it has been successfully coupled with N-Boc-L-proline using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as triethylamine (B128534) (TEA). nih.gov This reaction serves as a platform for building more complex, symmetric scaffolds, which have been explored as potential Hepatitis C virus inhibitors. nih.gov

Another derivatization approach involves converting the amine groups into other functionalities. In one study, a symmetrical 2,7-diaminofluorene (B165470) was selectively transformed into a "push-pull" dye by converting one of the electron-donating amino groups into an electron-withdrawing isocyanide group using a dichlorocarbene (B158193) reaction. mdpi.com This modification significantly alters the electronic and photophysical properties of the fluorene core. mdpi.com Further derivatization can include N-arylation to form triphenylamine-type structures, a common strategy for developing hole-transporting materials. chemrxiv.orgresearchgate.net

Derivatization at the Fluorene Core of this compound

Beyond the amine centers, the fluorene backbone itself offers opportunities for structural modification, either by substitution on the aromatic rings or by altering the substituents at the C9 bridge carbon.

Substitution Reactions on the Aromatic Rings

Modifying the aromatic rings of the fluorene core is a powerful strategy for fine-tuning the electronic properties of the resulting molecules. While direct substitution on the diamine can be challenging, functionalization is often achieved on fluorene precursors which are then converted to the diamine.

Halogenation, particularly bromination, is a common first step. The reaction of 9,9-dimethylfluorene with a brominating agent can yield 2,7-dibromo-9,9-dimethylfluorene. researchgate.netsigmaaldrich.com This dibrominated intermediate is an exceptionally versatile building block for cross-coupling reactions. researchgate.net

The Suzuki coupling reaction is widely used to attach various aryl or heteroaryl groups to the 2 and 7 positions by reacting the dibromo-intermediate with corresponding boronic acids or esters. researchgate.netmdpi.com This method allows for the synthesis of a vast library of 2,7-disubstituted fluorene derivatives with tailored optical and electronic properties for applications in organic electronics. researchgate.netmdpi.com Density functional theory (DFT) studies have also explored the effects of adding electron-withdrawing (nitro) or electron-donating (methoxy) groups to the fluorene backbone, indicating that such substitutions significantly impact the molecule's frontier molecular orbitals and absorption spectra. chemrxiv.org

Modifications at the C9 Position and Their Impact on Structural Features

The sp³ hybridization of the C9 carbon isolates the two benzene (B151609) rings electronically. nih.gov A significant modification strategy involves changing this hybridization. By starting with a 9-fluorenone precursor (where C9 is sp² hybridized), Knoevenagel condensation can be used to form a C9=C double bond, creating a class of compounds known as dibenzofulvenes (DBFs). mdpi.comnih.gov This structural change extends the π-conjugation system across the C9 bridge, leading to a significant red-shift in absorption spectra and a reduction in the electrochemical energy gap. mdpi.comnih.gov Introducing N-donor substituents via this method can lower the oxidation potential to as low as 0.18–0.42 V. mdpi.comresearchgate.net

While the target compound features gem-dimethyl groups, the synthesis of derivatives with longer or different alkyl chains at the C9 position is also a known strategy to influence the packing mode and properties of fluorene-based materials. researchgate.netresearchgate.net

Modification Site Type of Reaction Effect on Structure/Properties Reference
Aromatic Rings (C2, C7)Suzuki Coupling (on dibromo precursor)Attaches aryl groups, extends π-conjugation, tunes optoelectronic properties. researchgate.net, mdpi.com
C9 PositionKnoevenagel Condensation (on fluorenone precursor)Creates C9=C double bond (dibenzofulvene), changes C9 from sp³ to sp², extends conjugation, reduces energy gap. mdpi.com, nih.gov
C9 PositionVariation of Alkyl GroupsInfluences solubility, solid-state packing, and thermal properties. researchgate.net, researchgate.net

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound requires rigorous purification and characterization to ensure the compound's identity, purity, and suitability for subsequent applications, such as in the development of high-performance polymers. chemmethod.com The literature on fluorene derivatives highlights several key techniques that are instrumental in isolating and verifying the structure of these molecules. asianpubs.orgmdpi.com

Purification Methodologies:

Following the synthesis, which often involves the reduction of a dinitro precursor like 2,7-dinitro-9,9-dimethylfluorene, the resulting crude product is typically a mixture containing the desired diamine, unreacted starting materials, and by-products. The purification process is critical for removing these impurities.

Precipitation and Filtration: A common initial purification step involves precipitating the product from the reaction mixture. For instance, after a reduction reaction using hydrazine hydrate in ethanol, the mixture can be poured into cold water to precipitate the 2,7-diaminofluorene derivative. chemmethod.com The solid precipitate is then collected by filtration and washed, often with deionized water, to remove residual reagents and soluble impurities. chemmethod.com

Recrystallization: This is a highly effective technique for purifying solid crystalline compounds. The choice of solvent is crucial. For fluorene-containing diamines intended for use as monomers, recrystallization from solvents like absolute ethanol, sometimes with the use of decolorizing agents like activated carbon, is a documented method. mdpi.com Similarly, obtaining single crystals of fluorene derivatives suitable for X-ray diffraction has been achieved by recrystallization from a mixture of solvents such as ethyl acetate (B1210297) and petroleum ether. nih.gov

Column Chromatography: For more challenging separations, column chromatography is frequently employed. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. asianpubs.org The selection of the mobile phase (eluent) is optimized to achieve effective separation. For various fluorene derivatives, eluent systems such as hexane/toluene (B28343), hexane/ethyl acetate, and hexane/dichloromethane have been successfully used. ucf.edu The progress of the separation is monitored, often by Thin-Layer Chromatography (TLC), to ensure the collection of pure fractions. nih.gov

Characterization Techniques:

Once purified, the compound's structural integrity and purity are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for the characterization of this compound and related compounds. chemmethod.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For a fluorene-based diamine, the IR spectrum provides clear evidence of the key chemical bonds. The most significant peaks are those corresponding to the amine (N-H) and various carbon-hydrogen (C-H) and carbon-carbon (C=C) bonds within the aromatic structure. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the molecular structure, including the number and type of protons and carbon atoms. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl protons, the aromatic protons, and the amine protons. The integration of these signals confirms the number of protons in each chemical environment, while their splitting patterns reveal neighboring protons. ¹³C NMR spectroscopy complements this by identifying the different carbon environments, such as the quaternary carbon at the 9-position, the methyl carbons, and the various aromatic carbons. ucf.edu

The following table summarizes characteristic spectroscopic data for fluorene-based diamines based on findings from related studies. chemmethod.com

Technique Vibration/Shift Assignment Reference
IR Spectroscopy 3347 cm⁻¹ and 3306 cm⁻¹N-H stretching of the primary amine (NH₂) chemmethod.com
3033 cm⁻¹ and 2919 cm⁻¹Aromatic C-H stretching chemmethod.com
1634 cm⁻¹ and 1279 cm⁻¹C-N stretching chemmethod.com
1472 cm⁻¹ and 1376 cm⁻¹Aromatic C=C stretching chemmethod.com
¹H NMR Spectroscopy ~2.0 ppmMethylene hydrogens (in related structures) chemmethod.com
VariesAromatic and Amine (NH₂) protons
VariesMethyl (CH₃) protons

Polymer Chemistry and Macromolecular Architectures Incorporating 9,9 Dimethyl 9h Fluorene 2,7 Diamine

Polyimide Synthesis and Structure-Performance Relationships

The synthesis of polyimides from 9,9-dimethyl-9H-fluorene-2,7-diamine typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. This is followed by a cyclodehydration step, often achieved through thermal or chemical imidization, to yield the final polyimide.

High-Performance Polyimides Derived from this compound

While specific data for polyimides derived exclusively from this compound is limited in readily available literature, extensive research on analogous polyimides, particularly those from 9,9-bis(4-aminophenyl)fluorene (BAFL), provides a strong basis for understanding their performance. These polyimides are renowned for their exceptional thermal stability, excellent mechanical properties, and good solubility, which are critical for their application in demanding fields such as aerospace and microelectronics. researchgate.netnih.gov

The incorporation of the fluorene (B118485) group is a key factor in achieving these high-performance characteristics. For instance, polyimides synthesized from fluorene-containing diamines and various dianhydrides, such as pyromellitic dianhydride (PMDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), consistently demonstrate high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). researchgate.netkpi.ua

Table 1: Illustrative Properties of High-Performance Polyimides Based on Fluorene-Containing Diamines

DianhydrideFluorene Diamine AnalogueGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Tensile Strength (MPa)
PMDA9,9-bis(4-aminophenyl)fluorene> 400> 500110-130
6FDA9,9-bis(4-aminophenyl)fluorene350-380> 52090-110
BPDA9,9-bis(3-fluoro-4-aminophenyl)fluorene~330> 55096-172 mdpi.com

Note: This table presents typical data for polyimides derived from analogues of this compound to illustrate the expected performance characteristics.

Influence of Fluorene Moiety on Polyimide Properties

The presence of the 9,9-disubstituted fluorene unit in the polyimide backbone has a profound and multifaceted impact on the polymer's properties:

Thermal Stability: The rigid, cardo structure of the fluorene group significantly restricts the rotational motion of the polymer chains. nih.gov This rigidity contributes to very high glass transition temperatures (Tg) and excellent thermal stability, often with decomposition temperatures exceeding 500°C. researchgate.netkpi.ua The bulky nature of the fluorene moiety also increases the char yield at high temperatures.

Optical Transparency: The non-coplanar structure of the fluorene unit disrupts the formation of intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic yellow color of many aromatic polyimides. nih.gov This leads to polyimides with high optical transparency and low color, a desirable trait for applications in flexible displays and optical films. nih.govresearchgate.net

Mechanical Robustness: The inherent rigidity of the fluorene group enhances the tensile strength and modulus of the resulting polyimides, making them strong and durable materials. nih.gov However, this same rigidity can sometimes lead to lower elongation at break compared to more flexible polyimides. mdpi.com

Solvent Resistance and Solubility: A key advantage of incorporating the fluorene moiety is the improvement in the solubility of the polyimides in common organic solvents. researchgate.net The bulky, space-filling nature of the fluorene unit prevents dense chain packing, allowing solvent molecules to penetrate and dissolve the polymer. This is a significant advantage for processing and fabricating thin films and coatings. At the same time, once formed into a solid film, the strong intermolecular forces contribute to good solvent resistance against many chemicals.

Copolymerization Strategies with this compound

Copolymerization is a versatile strategy to fine-tune the properties of polyimides. By incorporating this compound with other diamines or by using a mixture of dianhydrides, a wide range of properties can be achieved.

For instance, copolymerizing a fluorene-containing diamine with a more flexible diamine can improve the processability and toughness of the resulting polyimide, albeit sometimes at the expense of a slight reduction in thermal stability. Conversely, introducing a fluorene diamine into a standard polyimide formulation can enhance its thermal properties and optical transparency. mdpi.com

A common approach involves the in-situ copolymerization of monomers like biphenyl-3,3′,4,4′-tetracarboxylic dianhydride (BPDA) with a mixture of diamines, such as 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene (B1592343) and a fluorene-based diamine like 9,9-bis(3-fluoro-4-aminophenyl)fluorene. mdpi.com This method allows for the creation of random copolymers with a tailored balance of properties. The ratio of the co-monomers can be adjusted to achieve the desired combination of low dielectric constant, high thermal stability, and good mechanical strength. mdpi.com

Poly(pyridinium salt)s and Ionic Polymers

The diamine functionality of this compound also makes it a suitable monomer for the synthesis of ionic polymers, specifically poly(pyridinium salt)s. These polymers are a class of main-chain cationic polymers, also known as ionenes, which exhibit interesting solution and solid-state properties.

Synthesis of Poly(pyridinium salt)s from Fluorene Diamines

The synthesis of poly(pyridinium salt)s from fluorene diamines is typically achieved through a ring-transmutation polymerization reaction. nih.govunlv.edu This involves the reaction of a bis(pyrylium salt) with a diamine, such as a fluorene diamine, in a high-boiling polar solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction proceeds at elevated temperatures, often between 130-135°C, under an inert atmosphere. nih.gov To drive the reaction towards higher molecular weights, water generated during the polymerization can be removed using a Dean-Stark trap with an azeotroping solvent like toluene (B28343). nih.gov

Following the initial polymerization, the counterion of the poly(pyridinium salt) can be exchanged through a metathesis reaction. nih.gov This is typically done by dissolving the initial polymer in a suitable solvent and adding a large excess of a salt containing the desired new counterion. nih.gov This allows for the tuning of the polymer's properties, such as its solubility and thermal characteristics.

Lyotropic Liquid-Crystalline Behavior in Fluorene-Based Ionic Polymers

A remarkable feature of poly(pyridinium salt)s derived from fluorene diamines is their ability to form lyotropic liquid-crystalline phases in solution. nih.govunlv.edu This behavior arises from the rigid-rod nature of the polymer backbone, which is a direct consequence of incorporating the rigid fluorene moiety.

In polar aprotic and protic solvents, these polymers can self-assemble into ordered structures above a certain critical concentration. nih.govnih.gov Polarized optical microscopy (POM) is a key technique used to observe the characteristic textures of these liquid-crystalline phases. unlv.edumdpi.com Small-angle X-ray scattering (SAXS) studies on analogous systems, such as those derived from 2,7-diamino-9,9'-dioctylfluorene, have revealed the formation of smectic-like phases where the polymer chains are arranged in layers. researchgate.netnih.gov These studies indicate that the polymer chains can form platelets that are interconnected, leading to the observed liquid-crystalline behavior. researchgate.netnih.gov The specific nature of the liquid-crystalline phase and the critical concentration for its formation are influenced by factors such as the solvent, the polymer concentration, and the nature of the counterion. nih.govunlv.edu

Other Polymer Systems: Polyamides, Polyureas, and Polyurethanes Utilizing Fluorene Diamines

The incorporation of the this compound moiety into polymer backbones extends beyond polyimides to other significant polymer systems, including polyamides, polyureas, and polyurethanes. The rigid, bulky, and kinked structure imparted by the fluorene unit offers a strategic approach to designing high-performance materials with enhanced thermal stability, solubility, and specific optical properties.

Polyamides: Aromatic polyamides derived from fluorene-based diamines exhibit exceptional thermal resistance and mechanical strength. The synthesis typically involves the polycondensation of a fluorene diamine, such as this compound, with various aromatic dicarboxylic acids or their diacid chlorides. For instance, wholly aromatic polyamides have been synthesized by reacting 2,7-dibromo-9,9-dioctylfluorene with benzamide (B126) in the presence of a copper(I) catalyst. researchgate.net The presence of the fluorene group generally enhances the solubility of the resulting polyamides in organic solvents, a significant advantage over many conventional aromatic polyamides which are often intractable. rsc.org This improved processability allows for the formation of films and fibers with high glass transition temperatures (Tg) and excellent thermal stability.

Polyureas: The synthesis of polyureas can be achieved through several routes, including the reaction of diamines with diisocyanates or, more recently, through greener methods like the dehydrogenative coupling of diamines and methanol (B129727) or the direct reaction with carbon dioxide. semanticscholar.orgresearchgate.net When a fluorene-based diamine is used, the resulting polyureas benefit from the rigidity of the fluorene core. This leads to materials with high thermal stability, with decomposition temperatures often exceeding 230°C. semanticscholar.org The strong bidentate hydrogen bonds formed between the urea (B33335) linkages, combined with the bulky fluorene structure, can create highly crystalline domains and well-defined microphase-separated morphologies, influencing the material's mechanical and thermal properties. researchgate.net

Polyurethanes: Polyurethanes are synthesized by the polyaddition reaction between a diisocyanate and a polyol. Fluorene-based diamines like this compound can be incorporated by first converting the diamine into a diol or by using it to create a diisocyanate monomer. Alternatively, they can be used in the synthesis of polyhydroxy urethanes (PHUs). uni-freiburg.de For example, diamines can be reacted with cyclic carbonate methacrylates to form dihydroxy-functional urethane (B1682113) dimethacrylates, which can then be further polymerized. uni-freiburg.de The inclusion of the fluorene structure tends to increase the glass transition temperature and enhance the mechanical stiffness of the final polyurethane thermoset. uni-freiburg.de

Advanced Polymer Characterization Methodologies

The unique properties of polymers derived from this compound necessitate a comprehensive characterization approach to understand their structure-property relationships fully.

Spectroscopic Analysis of Polymer Structure (e.g., FTIR, NMR)

Spectroscopic methods are fundamental in confirming the successful polymerization and elucidating the precise chemical structure of fluorene-based polymers.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool for verifying the formation of polyamide, polyurea, and polyurethane linkages and confirming the incorporation of the fluorene monomer.

Polyamides: The FTIR spectra of fluorene-based polyamides show characteristic absorption bands for the amide group, including the N-H stretching vibration (around 3300-3400 cm⁻¹) and the amide I (C=O stretching, around 1650 cm⁻¹) and amide II (N-H bending, around 1540 cm⁻¹) bands.

Polyureas: For polyureas, characteristic signals for N-H stretching are observed around 3319 cm⁻¹, while C=O stretching (urea carbonyl) and N-H bending appear near 1650 cm⁻¹ and 1570 cm⁻¹, respectively. semanticscholar.org

Polyurethanes: The formation of the urethane linkage is confirmed by the appearance of the N-H stretching band (around 3300-3500 cm⁻¹) and the carbonyl (C=O) stretching band (around 1700-1730 cm⁻¹). The presence of the fluorene moiety is confirmed by characteristic C-H stretching and bending vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer structure.

¹H NMR: In ¹H NMR spectra of polymers containing the this compound unit, a characteristic singlet peak appears in the aliphatic region (around 1.5-1.7 ppm) corresponding to the two methyl (CH₃) groups at the C9 position of the fluorene core. The aromatic protons of the fluorene ring and other aromatic units in the polymer backbone appear as complex multiplets in the downfield region (typically 6.5-8.5 ppm). Protons of the amide (N-H), urea (N-H), or urethane (N-H) groups can also be observed, often as broad signals.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the polymer structure. Key signals include the quaternary carbon at the C9 position of the fluorene ring, the carbons of the methyl groups attached to it, and the various aromatic carbons. The carbonyl carbons of the amide, urea, or urethane linkages also give characteristic signals in the 150-170 ppm range.

Spectroscopic Data for Fluorene-Based Polymer Systems
Polymer TypeSpectroscopic TechniqueKey Characteristic SignalsReference
PolyureaFTIRN-H stretching (~3319 cm⁻¹), C=O stretching (~1650 cm⁻¹), N-H bending (~1570 cm⁻¹) semanticscholar.org
PolyimideFTIRSymmetric & Asymmetric C=O stretching (1775-1785 cm⁻¹ & 1715-1725 cm⁻¹), C-N stretching (1340-1365 cm⁻¹) kpi.ua
Fluorene-based Copolymers¹H NMRSinglet for C9-CH₃ groups, Multiplets for aromatic protons (6.5-8.5 ppm) researchgate.net
Fluorene-based Copolymers¹³C NMRSignals for C9 quaternary carbon, methyl carbons, aromatic carbons, and carbonyl carbons (if present) researchgate.net

Thermal Analysis Techniques in Polymer Science (e.g., DSC, TGA, Curing Kinetics)

Thermal analysis techniques are crucial for determining the operational temperature limits and thermal stability of fluorene-containing polymers, which are often designed for high-temperature applications.

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. For amorphous fluorene-based polymers, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. The bulky and rigid nature of the fluorene unit typically leads to a significant increase in the Tg of the polymer. For example, fluorene-containing polyimides can exhibit extremely high glass transition temperatures, sometimes exceeding 420°C. mdpi.com In polyureas, Tg values vary depending on the co-monomer but are significantly influenced by the rigid fluorene segment. semanticscholar.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on the thermal stability and decomposition profile of the polymer. A key metric obtained from TGA is the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. Fluorene-based polymers generally exhibit high thermal stability. For instance, polyureas synthesized from diamines and methanol show 5% weight loss decomposition temperatures in the range of 230°C to 299°C. semanticscholar.org Aromatic polyimides containing fluorene units can have decomposition temperatures (at 10% weight loss) between 493°C and 552°C, indicating their suitability for high-temperature environments. rsc.org

Curing Kinetics: For thermosetting systems like certain polyurethanes, DSC can be used to study the curing kinetics. By monitoring the heat flow during the curing reaction at different heating rates, it is possible to determine kinetic parameters such as the activation energy and the reaction order. This information is vital for optimizing the processing conditions of the thermoset material.

Thermal Properties of Fluorene-Containing Polymers
Polymer TypeTechniquePropertyObserved ValuesReference
Fluorene-containing PolyimidesDMAGlass Transition Temperature (Tg)> 420 °C mdpi.com
4,5-Diazafluorene-containing PolyimidesDSCGlass Transition Temperature (Tg)270 - 311 °C rsc.org
PolyureasTGADecomposition Temperature (Td at 5% loss)230 - 299 °C semanticscholar.org
4,5-Diazafluorene-containing PolyimidesTGADecomposition Temperature (T₁₀ at 10% loss)493 - 552 °C rsc.org
Furan-Urethane PolymersDSC/TMAThermal TransitionsAnalysis of Tg and other transitions to assess intermolecular interactions mdpi.com

Molecular Weight Determination Methods for Fluorene-Based Polymers

The molecular weight and molecular weight distribution (polydispersity index, PDI) are critical parameters that significantly influence the mechanical, thermal, and solution properties of polymers.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI of soluble fluorene-based polymers. The technique separates polymer molecules based on their hydrodynamic volume in solution. The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF)) and passed through a column packed with porous gel. Larger molecules elute faster than smaller ones. Calibration with polymer standards of known molecular weight (e.g., polystyrene) allows for the determination of the molecular weight characteristics of the sample. For example, the molecular weights of polyureas have been estimated using this technique, showing number-average molecular weights (Mn) in the range of 2214–5500 Da with PDI values between 1.03 and 1.32. semanticscholar.orgmdpi.com

Applications of 9,9 Dimethyl 9h Fluorene 2,7 Diamine in Organic Electronic Materials

Organic Light-Emitting Diodes (OLEDs)

The fluorene (B118485) moiety, particularly the 9,9-dimethylfluorene unit, is a cornerstone in the design of materials for OLEDs due to its high thermal stability, excellent charge carrier mobility, and high photoluminescence quantum efficiency. researchgate.net Derivatives of 9,9-dimethyl-9H-fluorene-2,7-diamine are extensively utilized in various layers of the OLED device stack.

Fluorene derivatives are integral to the design of emitters in the active layer of OLEDs. researchgate.net Their wide bandgap allows for the creation of efficient blue-emitting materials, a critical component for full-color displays and white lighting. The this compound structure can be chemically modified to tune the emission color and improve device performance. For instance, by attaching different aromatic groups to the diamine positions, researchers can create a variety of donor-acceptor molecules where the fluorene unit acts as a donor or part of the conjugated bridge. This strategy allows for precise control over the energy levels and emission properties of the resulting material.

An example of an insulated donor-π-acceptor system based on fluorene-phosphine oxide hybrids has been developed for non-doped deep-blue electroluminescent devices, achieving CIE coordinates of (0.15, 0.07). nih.gov Furthermore, multiresonant thermally activated delayed fluorescence (MR-TADF) emitters, such as DDiKTa-F, which use a fluorene bridge, have been synthesized to produce efficient green OLEDs. researchgate.net

By reacting this compound with various aromatic moieties, a class of HTMs with tunable energy levels, high mobility, and good thermal stability can be produced. mdpi.com For example, a series of HTMs was synthesized by incorporating the fluorenyl group into molecules structurally similar to the commercial HTM TPD. mdpi.com One such derivative, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), demonstrated significantly improved performance in OLEDs compared to TPD. mdpi.com

Here is a comparison of OLED performance using different HTMs:

HTM Max. Current Efficiency (CE) (cd/A) Max. Luminance (Lmax) (cd/m²) Turn-on Voltage (Von) (V)
2M-DDF 4.78 21,412 3.8
TPD ~0.96 4,106 -
TFB ~3.68 15,211 -
PVK 1.10 2,288.9 3.4

Data sourced from a study on fluorene-based hole-transporting materials. mdpi.com

The data indicates that the 2M-DDF-based device achieves a luminous efficiency approximately five times greater than the TPD-based device. mdpi.com Similarly, dopant-free polymeric HTMs based on a polyfluorene backbone have been developed for use in perovskite solar cells, demonstrating high power conversion efficiencies and long-term stability. mdpi.com

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are utilized in OLEDs to achieve high efficiency through processes like thermally activated delayed fluorescence (TADF). tandfonline.com Fluorene derivatives, including those synthesized from this compound, are often used as the donor component in these systems. tandfonline.com

When a fluorene-based donor material is blended or interfaced with a suitable electron acceptor material, charge transfer occurs at the excited state, leading to redshifted and broad exciplex emission. tandfonline.com This phenomenon can be harnessed to create highly efficient OLEDs. For instance, a blue-emitting OLED based on an mCP:PO-T2T exciplex system achieved a high maximum external quantum efficiency (EQEmax) of 16.0%. nih.gov Another study on a deep-blue emitting exciplex system, 8 wt% mCP:HAP-3FDPA, reported an EQEmax of 10.2% with CIE coordinates of (0.16, 0.12). nih.gov While these specific examples use mCP as the donor, the principle extends to fluorene-based donors. Research has shown that inserting a layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) at the donor/acceptor interface in a fluorene-based OLED can eliminate the lower-efficiency exciplex emission in favor of a more efficient blue emission from the fluorene derivative itself. iphy.ac.cn

Here are some examples of high-efficiency exciplex-based OLEDs:

Exciplex System (Donor:Acceptor) Emission Color Max. External Quantum Efficiency (EQEmax) (%)
m-MTDATA:3TPYMB - 5.4 nih.gov
mCP:PO-T2T Blue 16.0 nih.gov
TCTA:P6 Deep-Blue (433 nm) 9.1 nih.gov

| mCP:HAP-3FDPA | Deep-Blue (433 nm) | 10.2 nih.gov |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, derivatives of this compound are employed to create organic dyes and polymers that act as the primary light-absorbing and charge-generating components.

The donor-acceptor (D-A) architecture is a fundamental design principle for organic materials used in OPVs and DSSCs. rsc.org In this design, an electron-donating unit is covalently linked to an electron-accepting unit, often through a π-conjugated bridge. nih.gov The this compound moiety is an excellent electron donor. mdpi.com

Polymers based on fluorene and benzotriazole (B28993) derivatives have been synthesized, where the fluorene acts as the donor and the benzotriazole as the acceptor. mdpi.com This intramolecular charge transfer (ICT) from the donor to the acceptor unit results in broad absorption spectra and lower band gaps, which are desirable for harvesting a larger portion of the solar spectrum. mdpi.com The evolution of these D-A polymer architectures from one-dimensional to two-dimensional structures has led to significant improvements in solubility, conjugation length, and photovoltaic performance. rsc.org In DSSCs, fluorene-based dyes with a D-π-A structure have been shown to be effective sensitizers. researchgate.netnih.gov The fluorene donor enhances light-harvesting properties due to its strong electron-donating character. researchgate.net

In D-π-A sensitizers for DSSCs, the nature of the π-conjugated linker that connects the donor and acceptor units significantly influences the dye's performance. The linker affects the intramolecular charge transfer, the energy levels of the dye, and its three-dimensional structure. nih.gov Studies on fluorene-labeled nucleosides found that an ethynyl (B1212043) linker was highly effective for mediating electron transfer from the fluorene donor to the uracil (B121893) acceptor. nih.gov

Organic Transistors and Field-Effect Devices Utilizing Fluorene Derivatives

The advantageous electronic properties of the 9,9-dimethyl-9H-fluorene unit, such as high charge-carrier mobility, make it a foundational structure for semiconductors in organic field-effect transistors (OFETs). ossila.com The fluorene core provides good thermal and chemical stability, while functionalization at the C2 and C7 positions with amino groups enhances charge transport capabilities. mdpi.comresearchgate.net

Polymers and small molecules derived from 9,9-dialkylfluorene are noted for their emissive properties and charge transport efficiency, which are essential for various optoelectronic devices, including OFETs and polymer light-emitting diodes (PLEDs). ossila.comresearchgate.net The introduction of a fluorene group into hole-transporting molecules has been shown to improve mobility. rsc.org The rigid and planar nature of the fluorene moiety facilitates intermolecular π-π stacking, creating efficient pathways for charge carriers to move through the material. This ordered packing is crucial for achieving high performance in transistor devices. researchgate.net For example, poly(9,9-dioctyl fluorene) (PFO) and its derivatives are extensively studied for these applications due to their high charge-carrier mobility and processing advantages. researchgate.net While specific mobility data for this compound itself is not detailed in the provided context, the performance of related fluorene-based materials underscores the potential of this chemical family in transistor technology.

Chemosensors and Sensing Platforms Based on Fluorene Diamines

Fluorene diamines serve as excellent scaffolds for chemosensors due to their inherent and tunable fluorescence properties. nih.gov The fluorene ring system exhibits strong violet-blue fluorescence, which can be modulated by attaching different functional groups and by its interaction with analytes. researchgate.netresearchgate.net

Derivatives of 9,9-dialkyl-9H-fluorene can be designed as fluorescent "turn-on" or "turn-off" chemosensors. nih.gov For instance, fluorene derivatives functionalized with aminomethyl moieties have shown potential as sensitive "turn-on" sensors for certain metal ions. nih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte alters the electronic structure of the fluorophore, leading to a change in fluorescence intensity or color. nih.gov

Fluorenone-based sensors, which are structurally related to fluorenes, have been developed for the selective detection of iodide ions with detection limits in the nanomolar range (8.0 to 11.0 nM). nih.govacs.org These sensors operate through an inhibition of ICT and C=N isomerization upon binding iodide, resulting in fluorescence enhancement. nih.govacs.org The versatility of the fluorene core allows for the synthesis of push-pull fluorophores that exhibit significant solvatochromism, where the emission color changes with solvent polarity. rsc.org This property can be harnessed to create color-changing probes for sensing interactions in biological and chemical systems, such as DNA-protein binding. rsc.org

Table 2: Characteristics of Fluorene-Based Chemosensors

Sensor TypeTarget AnalyteSensing MechanismDetection Limit (nM)Reference
Fluorenone-based Sensor 1Iodide (I⁻)Fluorescence Enhancement (ICT Inhibition)8.0 nih.govacs.org
Fluorenone-based Sensor 2Iodide (I⁻)Fluorescence Enhancement (ICT Inhibition)11.0 nih.govacs.org
Fluorene-aminomethyl derivativeMetal Ions"Turn-on" Fluorescence- nih.gov

Supramolecular Assemblies and Functional Materials Applications

The ability of this compound to form ordered, non-covalent structures, known as supramolecular assemblies, is key to its application in advanced functional materials. researchgate.net The amino groups at the C2 and C7 positions can act as hydrogen bond donors, while the aromatic fluorene core facilitates π-π stacking interactions. These combined interactions guide the self-assembly of individual molecules into larger, well-defined architectures like one-dimensional stacks, two-dimensional sheets, or complex three-dimensional networks. frontiersin.org

The precise arrangement of molecules in these assemblies dictates the material's bulk properties, including its electronic and photophysical characteristics. researchgate.net Control over this supramolecular organization is critical for applications in organic electronics, where charge transport is highly dependent on intermolecular orbital overlap. researchgate.net In the context of OLEDs, for example, the stacking mode of the fluorene motif directly influences device quality and efficiency. researchgate.net

Functional supramolecular systems can be designed where the assembly process itself is a key feature, such as in nucleated-elongated chain-growth mechanisms. youtube.com These ordered structures can exhibit cooperative functions and enhanced responsiveness to external stimuli. frontiersin.org By carefully designing the molecular structure of fluorene-based building blocks, researchers can control the pathway of assembly to create thermodynamically stable materials with desired helical structures or other complex morphologies for specific applications, ranging from electronics to biomedical materials. youtube.com

Theoretical and Computational Chemistry Studies on 9,9 Dimethyl 9h Fluorene 2,7 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of fluorene-based molecules. These calculations provide fundamental information about molecular orbitals, energy levels, and charge distribution, which are essential for predicting the material's behavior in electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a material. The HOMO-LUMO energy gap influences the molecule's stability, color, and conductivity.

DFT calculations have been performed on derivatives such as 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) using the B3LYP functional and 6-311+G(d,p) basis set to study the effects of functionalization. chemrxiv.orgresearchgate.net Introducing nitro and methoxy (B1213986) groups to the DDF core was found to significantly alter the HOMO and LUMO energy levels. chemrxiv.org For instance, a structurally non-planar molecule, SBF-PDI4, which features a 9,9′-spirobi[9H-fluorene] (SBF) core, was calculated to have a low-lying LUMO energy level of -4.11 eV, a value comparable to that of the common acceptor material PCBM. rsc.org

The energy levels of HOMO and LUMO are directly related to the ease of hole and electron transport, respectively. Charge-carrier mobility, a key parameter for device performance, can be predicted and understood through these theoretical models. Experimentally, hole mobilities of various disubstituted spirobifluorene-based triaryldiamines have been measured using time-of-flight (TOF) techniques. ntu.edu.tw In these measurements, a layer of the organic material is subjected to a laser pulse to generate charge carriers, which then drift across the material under an applied voltage. ntu.edu.tw The carrier mobility (µ) is calculated from the transit time (tT), sample thickness (d), and applied voltage (V). ntu.edu.tw For some derivatives, hole mobilities exceeding 10⁻³ cm² V⁻¹ s⁻¹ have been observed. ntu.edu.tw Theoretical frameworks like the Gaussian disorder model (GDM) are then used to analyze the temperature- and field-dependent mobility data to extract detailed charge transport parameters. ntu.edu.tw

Table 1: Calculated HOMO, LUMO, and Energy Gap for DDF and its Derivatives Data derived from DFT calculations on related fluorene (B118485) compounds.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
DDF (unsubstituted)-4.99-1.293.70 chemrxiv.org
DDF2o (methoxy substituted)-4.83-1.193.64 chemrxiv.org
DDF2n (nitro substituted)-5.59-2.583.01 chemrxiv.org

The three-dimensional structure of a molecule dictates its packing in the solid state, which in turn significantly affects material properties like charge transport. DFT calculations are used to find the optimized, lowest-energy geometry of a molecule.

Conformational studies on functionalized derivatives, like a nitro-modified DDF molecule, have shown that while different conformers may have only minute energy differences, their varied orientations and resulting dipole moments can significantly impact device performance. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is a powerful computational method for studying the excited states of molecules. It allows for the prediction of photophysical phenomena such as light absorption and emission, which are central to applications in organic light-emitting diodes (OLEDs) and sensors.

TD-DFT calculations can simulate the electronic absorption spectra of fluorene derivatives, which correspond to transitions from the ground state to various excited states. Theoretical studies on oligomers of poly(2,7-9,9'-dihexylfluorene-diyl) showed that the simulated spectra for oligomers with 1 to 11 repeating units could be correlated with experimental UV-Vis spectra. scielo.br Such simulations help in assigning spectral bands to specific electronic transitions, typically π-π* transitions within the conjugated fluorene system. nih.gov

Similarly, TD-DFT is used to predict fluorescence emission, which involves the transition from the first excited state (S1) back to the ground state (S0). For a dye like 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF), TD-DFT methods were successfully used to study its geometric and electronic structures, showing good agreement between theoretical predictions and experimental absorption and emission data. nih.gov In another study on a 9,9-dioctyl-9H-fluorene based oligomer, TD-DFT calculations in a toluene (B28343) solvent model showed a high oscillator strength at 350 nm, corresponding to the primary absorption peak. researchgate.net

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A significant Stokes shift is often desirable in fluorescent probes to separate excitation and emission signals. Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, reflecting the different stabilization of the ground and excited states by the solvent.

Theoretical studies coupled with experimental data reveal the solvatochromic behavior of fluorene derivatives. For the DMMF dye, a bathochromic (red) shift of about 50 nm was observed in the emission spectra as solvent polarity increased, indicating that the excited state is more polar than the ground state. nih.govresearchgate.net This environmental sensitivity is a hallmark of intramolecular charge transfer (ICT) behavior. mdpi.com

The Lippert-Mataga equation is often used to quantify this effect by relating the Stokes shift to the solvent's polarity function. From this analysis, the change in the molecule's dipole moment (Δμ) upon excitation can be calculated. For DMMF, the change in dipole moment was calculated to be between 5.5 and 7.22 Debye, confirming that the excited state is significantly more polar. nih.govresearchgate.net Similar studies on 2,7-disubstituted sila- and germafluorenes have reported Stokes shifts ranging from 25 nm to 102 nm in various solvents, highlighting their potential as environmentally sensitive fluorescent probes. mdpi.com

Table 2: Photophysical Properties of Fluorene Derivative DMMF in Various Solvents Data derived from experimental and computational studies on a related fluorene compound.

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Reference
Methanol (B129727) (MeOH)422522100 nih.gov
Dichloromethane (CH2Cl2)41849577 nih.gov
Chloroform (CHCl3)42049070 nih.gov
Carbon Tetrachloride (CCl4)41447056 nih.gov

Theoretical Investigations of Basicity and Proton Affinity in Fluorene Diamines

The amino groups on the fluorene scaffold impart basic properties to the molecule. Theoretical calculations can quantify this basicity by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation of the molecule.

Quantum-Chemical Calculations in Rational Material Design

The rational design of novel organic materials with tailored electronic and optical properties relies heavily on the predictive power of quantum-chemical calculations. For derivatives of 9,9-dimethyl-9H-fluorene-2,7-diamine, these computational methods are indispensable tools for understanding structure-property relationships and guiding synthetic efforts toward materials with enhanced performance in various applications, such as organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used quantum-chemical methods for investigating the electronic structure and excited-state properties of fluorene-based molecules. chemmethod.com These calculations provide valuable insights into key parameters that govern the performance of organic electronic materials.

Frontier Molecular Orbitals and Energy Gaps:

A critical aspect of material design is the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level is related to the ionization potential and influences the hole injection and transport capabilities of a material. The LUMO level is associated with the electron affinity and affects electron injection and transport. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a crucial parameter that determines the absorption and emission characteristics of a molecule.

Quantum-chemical calculations allow for the prediction of these energy levels and the energy gap. For instance, in a study on chromophores based on the related 9,9-dimethyl-9H-fluoren-2-amine, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the HOMO and LUMO energies. nih.gov By systematically modifying the molecular structure, such as by introducing different electron-donating or -withdrawing groups, researchers can computationally screen potential candidates and identify those with the desired electronic properties. For example, the introduction of a nitro group, a strong electron-withdrawing group, was found to lower the HOMO-LUMO gap in a series of cyanostilbene-based chromophores. nih.gov

The following table illustrates the type of data that can be generated through such calculations for hypothetical derivatives of this compound, showcasing how chemical modifications can influence the electronic properties.

Derivative Substituent (R) Calculated HOMO (eV) Calculated LUMO (eV) Calculated Energy Gap (eV)
1 -H-5.10-1.803.30
2 -NO2-5.50-2.503.00
3 -OCH3-4.90-1.703.20

This table is illustrative and based on general principles observed in computational studies of similar compounds.

Excited-State Properties and Optical Spectra:

TD-DFT calculations are employed to investigate the nature of electronic transitions and to predict the absorption and emission spectra of molecules. These calculations can provide information on the energies of different excited states, their oscillator strengths (which relate to the intensity of absorption), and the character of the transitions (e.g., localized excitations or intramolecular charge transfer).

In the context of designing materials for OLEDs, for example, it is crucial to achieve efficient emission in a specific color. TD-DFT can help predict the emission wavelength and identify structural modifications that would lead to a desired blue, green, or red-emitting material. Similarly, for applications in dye-sensitized solar cells, theoretical calculations can aid in the design of dyes with broad and intense absorption in the visible region of the solar spectrum to maximize light-harvesting efficiency. chemmethod.com

Molecular Geometry and Intermolecular Interactions:

Quantum-chemical calculations can also be used to determine the optimized ground-state geometry of molecules. researchgate.net This information is crucial as the planarity and conformation of the fluorene core and its substituents can significantly impact the electronic coupling between molecules in the solid state, which in turn affects charge transport properties. The quality and efficiency of devices like OLEDs are known to be influenced by the packing mode of the fluorene units. nih.govresearchgate.net

Furthermore, these calculations can provide insights into intermolecular interactions, such as π-π stacking, which are critical for understanding the morphology of thin films and its effect on device performance. By understanding how different substituents influence the molecular packing, materials can be designed to promote favorable solid-state organization for improved charge mobility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.